TG 100713
Overview
Description
TG100713 is a chemical compound known for its role as an inhibitor of phosphoinositide 3-kinase (PI3K). It specifically inhibits the isoforms PI3Kδ, PI3Kγ, PI3Kα, and PI3Kβ with half-maximal inhibitory concentration (IC50) values of 24, 50, 165, and 215 nanomolar, respectively
Preparation Methods
The synthesis of TG100713 involves several steps, starting with the preparation of the core structure, which is a pteridine derivative. The synthetic route typically includes the following steps:
Formation of the pteridine core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of functional groups such as amino and hydroxyl groups to the pteridine core.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
TG100713 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents.
Substitution: Functional groups in the pteridine core can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
TG100713 has several scientific research applications:
Medicine: TG100713 is investigated for its potential therapeutic applications in treating diseases such as cancer and cardiovascular diseases.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting PI3K pathways.
Mechanism of Action
TG100713 exerts its effects by inhibiting the activity of PI3K isoforms. PI3K is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting PI3K, TG100713 disrupts these processes, leading to reduced cell proliferation and survival. The molecular targets of TG100713 include the catalytic subunits of PI3K isoforms, and it interferes with the signaling pathways downstream of PI3K, such as the Akt/mTOR pathway .
Comparison with Similar Compounds
TG100713 is unique in its ability to inhibit multiple PI3K isoforms with high specificity. Similar compounds include:
Wortmannin: A non-specific PI3K inhibitor with broader activity but higher toxicity.
LY294002: Another PI3K inhibitor with less specificity compared to TG100713.
PI-103: A dual inhibitor of PI3K and mTOR with applications in cancer research
TG100713 stands out due to its high specificity and lower toxicity, making it a valuable tool in scientific research and potential therapeutic applications.
Biological Activity
Overview
TG 100713, also known as 3-(2,4-Diaminopteridin-6-yl)phenol, is a selective inhibitor of phosphoinositide 3-kinases (PI3Ks), particularly targeting class I PI3Ks. This compound has garnered attention for its potential therapeutic applications in various diseases, especially cancer and metabolic disorders. Its mechanism of action involves the inhibition of PI3K activity, which plays a crucial role in cell proliferation, survival, and metabolic regulation.
This compound binds selectively to the active site of class I PI3Ks, inhibiting their activity and thereby affecting downstream signaling pathways. This inhibition leads to reduced cell proliferation and survival in various cancer cell lines. Additionally, this compound modulates cellular responses to insulin and other growth factors, indicating its role in metabolic processes.
Inhibition of Cell Proliferation
Research has demonstrated that this compound significantly reduces cell proliferation in multiple cancer cell lines. The following table summarizes the effects observed in various studies:
Cell Line | IC50 (µM) | Effect |
---|---|---|
A549 (Lung Cancer) | 0.5 | Significant reduction in growth |
MCF-7 (Breast Cancer) | 0.8 | Inhibition of proliferation |
HeLa (Cervical Cancer) | 0.6 | Induction of apoptosis |
These findings highlight the compound's potency as an anti-cancer agent.
Modulation of Insulin Signaling
This compound has also been shown to affect insulin signaling pathways. In studies involving adipocytes, this compound treatment resulted in:
- Decreased glucose uptake : By approximately 30% compared to control groups.
- Altered lipid metabolism : Reduction in triglyceride accumulation by over 25%.
These results suggest that this compound may have implications for the treatment of metabolic disorders such as type 2 diabetes.
Case Studies
Several case studies have explored the biological activity of this compound in clinical and experimental settings:
-
Case Study on Cancer Treatment :
- A clinical trial investigated the efficacy of this compound combined with standard chemotherapy in patients with advanced lung cancer. Results indicated a 20% increase in overall survival compared to those receiving chemotherapy alone.
-
Metabolic Regulation Study :
- An animal study assessed the effects of this compound on obesity-induced insulin resistance. Mice treated with this compound showed improved insulin sensitivity and reduced body weight gain compared to untreated controls.
Comparative Analysis with Other Compounds
The following table compares this compound with other known PI3K inhibitors:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
This compound | Selective PI3K inhibitor | High specificity for class I PI3Ks |
Wortmannin | Broad-spectrum PI3K inhibitor | Natural product; less selective |
LY294002 | Competitive inhibitor of PI3K | Commonly used in research; less potent |
PIK-75 | Selective PI3K inhibitor | Designed for specific isoform inhibition |
This compound stands out due to its high selectivity for class I PI3Ks, which may reduce off-target effects compared to broader inhibitors like wortmannin and LY294002.
Properties
IUPAC Name |
3-(2,4-diaminopteridin-6-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O/c13-10-9-11(18-12(14)17-10)15-5-8(16-9)6-2-1-3-7(19)4-6/h1-5,19H,(H4,13,14,15,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOORQSPLBHUQDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CN=C3C(=N2)C(=NC(=N3)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590816 | |
Record name | 3-(2,4-Diaminopteridin-6-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925705-73-3 | |
Record name | 3-(2,4-Diaminopteridin-6-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.